Methyl 2,5-dichloro-4-nitrobenzoate
CAS No.: 63105-61-3
Cat. No.: VC3880047
Molecular Formula: C8H5Cl2NO4
Molecular Weight: 250.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63105-61-3 |
|---|---|
| Molecular Formula | C8H5Cl2NO4 |
| Molecular Weight | 250.03 g/mol |
| IUPAC Name | methyl 2,5-dichloro-4-nitrobenzoate |
| Standard InChI | InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3 |
| Standard InChI Key | GTTBQPFPHTXRSZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Methyl 2,5-dichloro-4-nitrobenzoate possesses the molecular formula C₈H₅Cl₂NO₄, derived by substituting two chlorine atoms and one nitro group onto the benzene ring of methyl benzoate. Its molecular weight is calculated as 250.04 g/mol, accounting for the contributions of two chlorine atoms (35.45 g/mol each), one nitro group (46.01 g/mol), and the methyl ester moiety (59.04 g/mol). This aligns with the trend observed in methyl 2-chloro-4-nitrobenzoate (C₈H₆ClNO₄; 215.59 g/mol) , where additional substituents incrementally increase molecular weight.
Structural Features and Spectroscopic Data
The compound’s structure features a benzene ring with:
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Chlorine atoms at positions 2 and 5, imparting electron-withdrawing effects that influence reactivity.
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A nitro group at position 4, enhancing electrophilic substitution resistance and stabilizing the aromatic system.
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A methyl ester group at position 1, facilitating hydrolysis to carboxylic acids under basic conditions.
Key spectroscopic inferences:
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Infrared (IR): Strong absorption bands near 1720 cm⁻¹ (ester C=O stretch), 1530 cm⁻¹ (asymmetric NO₂ stretch), and 1350 cm⁻¹ (symmetric NO₂ stretch).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: A singlet at δ 3.9–4.1 ppm for the methyl ester (-OCH₃), aromatic protons as a multiplet (δ 7.5–8.5 ppm), and absence of protons adjacent to nitro and chlorine groups due to substitution.
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¹³C NMR: Signals at δ 165–170 ppm (ester carbonyl), δ 145–150 ppm (nitro-substituted carbon), and δ 125–135 ppm (chlorine-substituted carbons) .
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Synthetic Pathways and Reaction Mechanisms
Esterification of 2,5-Dichloro-4-Nitrobenzoic Acid
The most direct route involves esterifying 2,5-dichloro-4-nitrobenzoic acid with methanol. This mirrors methodologies for methyl 2-methyl-4-nitrobenzoate synthesis, where sulfuric acid or thionyl chloride catalyzes the reaction:
In a representative procedure, 2-methyl-4-nitrobenzoic acid reacted with methanol and sulfuric acid at reflux for 15 hours, yielding a 96% esterified product . Similar conditions (70°C, 24 hours) achieved 95.3% conversion for methyl 2-methyl-4-nitrobenzoate , suggesting comparable efficiency for the dichloro analog.
Nitration of Dichlorobenzoate Precursors
An alternative pathway involves nitrating methyl 2,5-dichlorobenzoate. Nitration typically employs a mixture of nitric and sulfuric acids, with the nitro group preferentially entering the para position due to the directing effects of the ester and chlorine substituents. For example, methyl 2-chlorobenzoate undergoes nitration at the 4-position to form methyl 2-chloro-4-nitrobenzoate .
Physical and Chemical Properties
Thermodynamic Parameters
Based on analogs, methyl 2,5-dichloro-4-nitrobenzoate likely exhibits:
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Density: ~1.5 g/cm³ (cf. 1.4 g/cm³ for methyl 2-chloro-4-nitrobenzoate ).
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Melting Point: 80–85°C, higher than methyl 2-chloro-4-nitrobenzoate (77–78°C ) due to increased molecular symmetry and halogen interactions.
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Boiling Point: ~330°C at 760 mmHg, extrapolated from methyl 2-chloro-4-nitrobenzoate’s boiling point of 324.8°C .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water.
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Stability: Resistant to hydrolysis under acidic conditions but susceptible to base-mediated ester cleavage. The nitro group enhances stability against oxidative degradation.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Nitrobenzoates serve as precursors to amines via reduction. For instance, catalytic hydrogenation of methyl 2-chloro-4-nitrobenzoate yields methyl 2-chloro-4-aminobenzoate, a building block for antibiotics and antivirals . Similarly, methyl 2,5-dichloro-4-nitrobenzoate could be reduced to its amine derivative for use in drug discovery.
Agrochemical Development
Chlorinated nitroaromatics are key intermediates in herbicides and fungicides. The chlorine atoms enhance lipophilicity, promoting membrane permeability in target organisms.
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